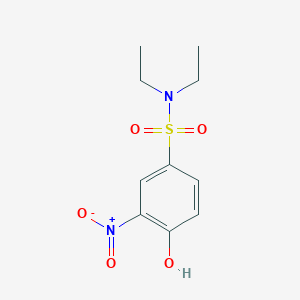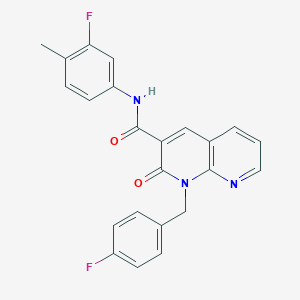
2-Azepan-1-yl-4-isopropylpyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives, such as 2-Azepan-1-yl-4-isopropylpyrimidine-5-carboxylic acid, involves various methods. These include oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 . Other methods involve a ZnCl2-catalyzed three-component coupling reaction, a base-promoted intermolecular oxidation C-N bond formation of allylic compounds with amidines .Molecular Structure Analysis
The molecular structure analysis of this compound can be performed using various computational tools. For instance, iFeatureOmega is an integrative platform for engineering, visualization, and analysis of features from molecular sequences, structural, and ligand data sets .Scientific Research Applications
Pharmacological Properties and Therapeutic Efficacy
Azelaic acid, a naturally occurring dicarboxylic acid, demonstrates significant effectiveness in treating acne and various hyperpigmentary skin disorders. Its antiproliferative and cytotoxic effects on malignant melanocytes suggest potential utility in arresting the progression of cutaneous malignant melanoma. The selective cytotoxic action may be attributed to its inhibition of mitochondrial oxidoreductase activity and DNA synthesis. Comparable efficacy to other topical treatments like tretinoin and oral tetracycline for acne and hyperpigmentation treatment highlights its value (Fitton & Goa, 1991).
Chemical Diversity and Therapeutic Applications of Azepane-Based Compounds
Azepane-based motifs exhibit a wide range of pharmacological properties. The structural diversity of azepane derivatives contributes significantly to new therapeutic agent discovery. Over twenty azepane-based drugs are FDA-approved for treating various diseases, showcasing the importance of this chemical structure in medicinal chemistry (Zha et al., 2019).
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including 2-Azepan-1-yl-4-isopropylpyrimidine-5-carboxylic acid, are examined for their inhibitory effects on microbes used in fermentative production. Their role as biorenewable chemicals highlights the importance of understanding the mechanisms behind their inhibitory actions on biocatalysts. This understanding is crucial for engineering robust strains for industrial applications (Jarboe et al., 2013).
Synthesis and Application in Medicinal Chemistry
The synthesis and application of azepane-based compounds in medicinal chemistry have been extensively studied, focusing on their utility in developing new therapeutic agents. The review of azepane compounds in a wide range of therapeutic applications underscores the potential of these structures in the discovery of novel drugs (Kaur et al., 2021).
properties
IUPAC Name |
2-(azepan-1-yl)-4-propan-2-ylpyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-10(2)12-11(13(18)19)9-15-14(16-12)17-7-5-3-4-6-8-17/h9-10H,3-8H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USDUHOCLTNEMJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC=C1C(=O)O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


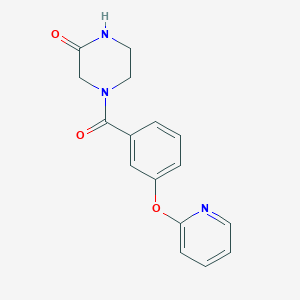
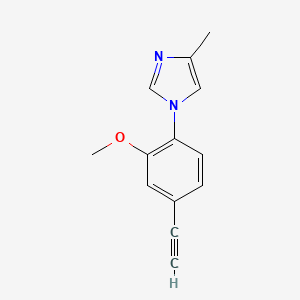

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2634075.png)
![N-[3-(acetylamino)phenyl]-2-methoxyacetamide](/img/structure/B2634076.png)
![N-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2634077.png)
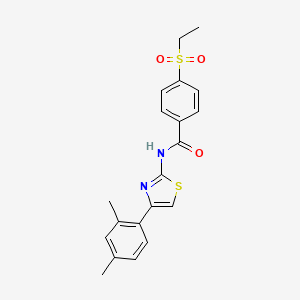
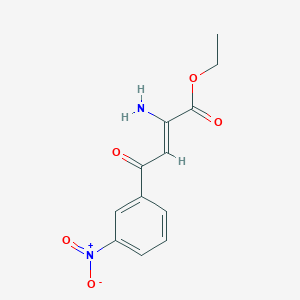
![6-Amino-1-(2-methylpropyl)-5-[(2-methylpropyl)(prop-2-yn-1-yl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2634083.png)
![2-{(Z)-[4-(1H-imidazol-1-yl)phenyl]methylidene}-1,3-thiazolane-4-carboxylic acid](/img/structure/B2634084.png)
![4-[1-methyl-3-(pyrrolidin-1-ylcarbonyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-4-oxo-N-(3-phenylpropyl)butanamide](/img/structure/B2634086.png)
